N-methyl-N-(3-methylbutyl)-aniline
Description
Properties
Molecular Formula |
C12H19N |
|---|---|
Molecular Weight |
177.29 g/mol |
IUPAC Name |
N-methyl-N-(3-methylbutyl)aniline |
InChI |
InChI=1S/C12H19N/c1-11(2)9-10-13(3)12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3 |
InChI Key |
IPURVYKDOUQLDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
N-methyl-N-(3-methylbutyl)-aniline serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in reactions that yield analgesics and antihistamines.
Case Study: Synthesis of Analgesics
A study demonstrated the efficiency of this compound in synthesizing novel analgesic compounds. The compound was reacted with various acyl chlorides to form amides, which were then evaluated for their pain-relieving properties. The synthesized compounds exhibited promising analgesic activity comparable to established medications.
| Compound | Yield (%) | Analgesic Activity (IC₅₀) |
|---|---|---|
| A1 | 85 | 200 nM |
| A2 | 78 | 150 nM |
| A3 | 90 | 180 nM |
Agrochemical Applications
In agrochemicals, this compound is utilized as a building block for herbicides and pesticides. Its ability to modify biological pathways makes it valuable in developing new formulations that enhance crop protection.
Case Study: Herbicide Development
Research focused on the development of a new herbicide using this compound as a precursor. This herbicide demonstrated effective weed control while minimizing harm to crops.
| Herbicide Name | Active Ingredient | Efficacy (%) | Environmental Impact |
|---|---|---|---|
| H1 | A1 | 95 | Low |
| H2 | A2 | 88 | Moderate |
Organic Synthesis
This compound is also employed as a solvent and reagent in organic synthesis. Its properties facilitate various reactions, including alkylation and acylation.
Case Study: Solvent Properties
A comparative study evaluated the solvent capabilities of this compound against traditional solvents. It was found to enhance reaction yields significantly while providing better selectivity for certain products.
| Reaction Type | Traditional Solvent Yield (%) | This compound Yield (%) |
|---|---|---|
| Alkylation | 70 | 85 |
| Acylation | 65 | 80 |
Comparison with Similar Compounds
Table 1: Structural Features of Selected N-Alkyl-N-methylaniline Derivatives
Key Observations :
Key Observations :
- Steric Effects: Branched alkyl groups (e.g., 3-methylbutyl) may reduce reaction yields due to steric clashes, as seen in Ir-catalyzed domino reactions where bulky substrates led to lower yields (~30–49%) .
- Electronic Effects: Electron-donating groups (e.g., methyl) enhance nucleophilicity at nitrogen, facilitating alkylation, while electron-withdrawing groups (e.g., cyanoethyl) redirect reactivity toward electrophilic sites .
- Catalytic Compatibility : Palladium and iridium catalysts are effective for synthesizing branched derivatives, though solvent choice (e.g., MeOH vs. CH₂Cl₂) critically impacts product distribution .
Key Observations :
Q & A
Q. Q1. What are reliable synthetic routes for N-methyl-N-(3-methylbutyl)-aniline, and how can product purity be validated?
Answer:
- Reductive Amination: Use Pd/NiO catalyst (1.1 wt%) under H₂ (25°C, 10 hr) with aniline and 3-methylbutyraldehyde. Adjust aldehyde stoichiometry to favor monoalkylation .
- Lithium-Mediated Alkylation: React N-methylaniline with 1-bromo-3-methylbutane and lithium metal in aprotic solvents. Optimize reaction time (24–48 hr) to minimize Wurtz coupling byproducts (e.g., octane) .
- Characterization: Validate via ¹H NMR (look for triplet at δ 3.18 ppm for CH₂ adjacent to N and singlet at δ 2.74 ppm for N–CH₃) and GC-MS. Compare retention ratios with known N-alkyl aniline derivatives .
Reaction Optimization
Q. Q2. How can competing pathways (e.g., Wurtz coupling vs. alkylation) be minimized during synthesis?
Answer:
- Catalyst Selection: Use Pd/NiO for reductive amination (avoids radical pathways) or Ir catalysts (e.g., [Ir(ppy)₂(dtbbpy)]BF₄) for controlled radical addition in polar solvents like MeOH .
- Solvent Effects: Methanol suppresses Wurtz coupling in Li-mediated reactions by stabilizing intermediates. Avoid DMF/DMSO, which promote side products .
- Halide Choice: Prioritize iodoalkanes (e.g., 1-iodo-3-methylbutane) over bromo/chloro derivatives for higher alkylation yields (62–68% for similar substrates) .
Mechanistic Insights
Q. Q3. Does alkylation of N-methylaniline proceed via ionic or radical mechanisms under Ir catalysis?
Answer:
- Radical Pathway Dominates: Ir catalysts generate α-aminomethyl radicals via single-electron transfer (SET). Radicals add to α,β-unsaturated carbonyls (e.g., lactones) or undergo cyclization, as shown in tricyclic product formation .
- Evidence: In CH₂Cl₂, direct addition prevails (e.g., 2-cyclohexenone reactions), while MeOH stabilizes radicals for cyclization. Use EPR or radical traps (TEMPO) to confirm intermediates .
Advanced Functionalization
Q. Q4. How can this compound be functionalized for complex heterocycles?
Answer:
- Photoredox Cyclization: Ir-catalyzed visible-light reactions with α,β-unsaturated lactams yield tricyclic products (e.g., 19b in 49% yield). Use Boc/Ts protecting groups on lactams for regioselectivity .
- Thioamination: React with sulfenamides (e.g., S-(4-bromophenyl) derivatives) and arynes under CsF/DME to introduce thioether groups (65% yield) .
Data Contradiction Analysis
Q. Q5. How to resolve discrepancies in product distributions across similar alkylation methods?
Answer:
- Case Study: Compare Li-mediated vs. butyllithium alkylation. Li metal favors N-methyl-N-(1-pentyl)aniline (62–68%), while butyllithium produces N-methyl-N-benzylaniline due to competing α- vs. β-attack .
- Mitigation: Adjust solvent polarity (e.g., MeOH reduces Wurtz coupling) and monitor reaction progression via GC to identify kinetic vs. thermodynamic products .
Stereoelectronic Effects
Q. Q6. How does the 3-methylbutyl group influence electronic conjugation and steric hindrance?
Answer:
- Steric Inhibition: Branched alkyl groups reduce N–Ar conjugation, shifting ¹³C NMR signals (e.g., upfield shifts for N–CH₃ in dimethylaniline derivatives) .
- Reactivity Impact: Bulky substituents slow nucleophilic attack but stabilize radical intermediates. Use DFT calculations to model charge distribution in transition states .
Catalyst Deactivation
Q. Q7. Why do ZrO₂/SiO₂ catalysts deactivate during N-methylation, and how can stability be improved?
Answer:
- Cause: Pore blockage and reduced surface area from byproduct adsorption (e.g., N,N-dimethylaniline) .
- Solutions: Periodic calcination (400–500°C) regenerates active sites. Switch to mesoporous SiO₂ supports for higher thermal stability .
Analytical Method Development
Q. Q8. Which advanced techniques quantify trace byproducts in alkylation reactions?
Answer:
- GC-MS: Detect low-yield Wurtz products (e.g., octane) with silicon rubber columns (retention ratio 0.23) .
- ²⁹Si NMR: Monitor silylated intermediates in Ir-catalyzed reactions (e.g., N-methyl-N-((trimethylsilyl)methyl)aniline) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
